molecular formula C11H17N3O B067376 1-(3-Ethoxypyridin-2-yl)piperazine CAS No. 184575-15-3

1-(3-Ethoxypyridin-2-yl)piperazine

Cat. No.: B067376
CAS No.: 184575-15-3
M. Wt: 207.27 g/mol
InChI Key: ADRKNHZDRFYWEN-UHFFFAOYSA-N
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Description

1-(3-Ethoxypyridin-2-yl)piperazine is a chemical compound with the molecular formula C11H17N3O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethoxypyridin-2-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 3-ethoxypyridine with piperazine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxypyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The ethoxy group and the piperazine ring can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dichloromethane or acetonitrile.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the ethoxy or piperazine moieties.

Scientific Research Applications

1-(3-Ethoxypyridin-2-yl)piperazine has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxypyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxy group and the piperazine ring contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of receptors or enzymes, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

  • 1-(2-Ethoxypyridin-3-yl)piperazine
  • 1-(4-Ethoxypyridin-2-yl)piperazine
  • 1-(3-Methoxypyridin-2-yl)piperazine

Comparison: 1-(3-Ethoxypyridin-2-yl)piperazine is unique due to the specific position of the ethoxy group on the pyridine ring, which influences its chemical properties and reactivity. Compared to its analogs, it may exhibit different binding affinities, selectivities, and biological activities. The presence of the ethoxy group at the 3-position of the pyridine ring can enhance its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-ethoxypyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-15-10-4-3-5-13-11(10)14-8-6-12-7-9-14/h3-5,12H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRKNHZDRFYWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443062
Record name 1-(3-ethoxypyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184575-15-3
Record name 1-(3-ethoxypyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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